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D-Glycero-D-guloheptonate-d7

Cat. No.: B12415972
M. Wt: 255.21 g/mol
InChI Key: FMYOMWCQJXWGEN-WJUXRQRASA-M
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Description

Contextualizing Deuterated Carbohydrates within Contemporary Scientific Inquiry

Deuterated carbohydrates are indispensable tools in modern scientific research, playing crucial roles in the study of biosynthesis, metabolic pathways, and the dynamics of biomolecules like glycolipids in cell membranes. Carbohydrates are the most abundant class of biomolecules and are integral to a vast array of biological processes, including cell-to-cell recognition and protein folding. The ability to selectively introduce deuterium (B1214612) into carbohydrate structures allows scientists to track their movement and transformation within living systems without using radioactive isotopes. nih.gov This "label-free" approach is particularly valuable for investigating nutrient uptake in microorganisms and for developing new diagnostic and therapeutic strategies. nih.govrsc.org Furthermore, deuterated carbohydrates are increasingly used in metabolic imaging, offering a non-invasive window into cellular processes and the study of metabolic disorders. anr.fr

Rationale for Deuterium Labeling in Complex Biomolecular Systems

The primary reason for using deuterium labeling in the study of complex biomolecular systems is its ability to act as a stable, non-radioactive tracer. rsc.org The near-identical chemical reactivity of deuterium to hydrogen ensures that the labeled molecule behaves almost identically to its natural counterpart within a biological system. rsc.org However, the mass difference between hydrogen and deuterium is significant enough to be detected by advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. scbt.com

In NMR spectroscopy, selective deuterium labeling helps to simplify complex spectra, which is particularly useful for studying carbohydrates that are bound to proteins. For mass spectrometry, the increased mass of deuterated compounds allows for their precise tracking in metabolic studies. scbt.com Deuterium labeling also has a notable effect on reaction kinetics, known as the kinetic isotope effect, which can provide valuable insights into enzyme mechanisms and metabolic pathways. scbt.comacs.org This alteration in reaction rates can also be leveraged to enhance the metabolic stability of drugs, potentially leading to improved pharmacokinetic profiles. acs.org Furthermore, in neutron scattering experiments, selective deuteration is an essential tool for elucidating the structure and dynamics of biological materials. nih.gov

Significance of D-Glycero-D-guloheptonate-d7 as a Model Deuterated Heptonate

This compound serves as a significant model for a deuterated heptonate due to its specific isotopic labeling. medchemexpress.commedchemexpress.com As a seven-carbon sugar acid, its structure is relevant to various biological pathways. The presence of seven deuterium atoms provides a distinct isotopic signature, making it easily distinguishable from its non-labeled counterparts in complex biological matrices. scbt.com This makes it an excellent internal standard for quantitative mass spectrometry analyses, allowing for more accurate measurements of the unlabeled compound in biological samples. acs.org The altered mass and spectroscopic properties of this compound facilitate detailed investigations into its metabolic fate and interactions within a system, providing a clear example of how deuteration aids in biochemical research. scbt.com

Scope of Academic Research Applications

The academic research applications for this compound and other deuterated carbohydrates are broad and impactful. anr.fr A primary application lies in metabolic research, where these labeled compounds are used to trace the pathways of carbohydrate metabolism in various organisms, from bacteria to humans. biorxiv.orgresearchgate.net This is crucial for understanding both normal physiological processes and the biochemical basis of diseases.

In structural biology, deuterated molecules are essential for neutron scattering and diffraction studies, which provide detailed information on the structure and dynamics of complex biological assemblies. nih.gov By selectively labeling parts of a macromolecular complex, researchers can determine the arrangement and movement of its components. nih.gov

Furthermore, in the field of drug discovery and development, deuterated compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. acs.org The insights gained from these studies can guide the design of more effective and stable therapeutic agents. acs.org The use of deuterated carbohydrates also extends to in vivo imaging techniques, such as deuterium metabolic imaging (DMI), which holds great promise for biomedical research and the diagnosis of metabolic disorders. anr.fr

Data Table

PropertyValue
Compound Name Sodium this compound . 2H2O
Molecular Formula C7H13NaO8
Molecular Weight 255.21 g/mol nih.gov
Monoisotopic Mass 255.09474887 Da nih.gov
CAS Number 1189888-77-4 scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NaO8 B12415972 D-Glycero-D-guloheptonate-d7

Properties

Molecular Formula

C7H13NaO8

Molecular Weight

255.21 g/mol

IUPAC Name

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7,7-heptadeuterio-2,3,4,5,6,7-hexahydroxyheptanoate

InChI

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1/i1D2,2D,3D,4D,5D,6D;

InChI Key

FMYOMWCQJXWGEN-WJUXRQRASA-M

Isomeric SMILES

[2H][C@](C(=O)[O-])([C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O)O.[Na+]

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+]

Origin of Product

United States

Synthetic Methodologies for Deuterated Heptonates: Focus on D Glycero D Guloheptonate D7

Historical and Evolving Approaches to Carbohydrate Deuteration

The methods for deuterating carbohydrates have evolved significantly, moving from less selective early techniques to highly sophisticated and specific modern strategies. researchgate.net These approaches can be broadly categorized into direct exchange strategies and precursor-based incorporation routes.

Direct hydrogen/deuterium (B1214612) (H/D) exchange is a common and long-standing method for deuterating organic molecules. researchgate.net This strategy typically involves the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms on the carbohydrate backbone. researchgate.netnih.gov

Metallic catalysts, particularly platinum group metals on a carbon support, are frequently employed for this purpose. nih.gov One of the well-established methods involves using a heterogeneous Ruthenium-on-carbon (Ru/C) catalyst in D₂O under a hydrogen atmosphere. nih.gov This technique has proven effective for the direct and efficient synthesis of deuterated sugars with high chemo- and stereoselectivity. nih.gov The H/D exchange reaction catalyzed by Ru/C selectively occurs on the carbon atoms that are adjacent to free hydroxyl groups. nih.govresearchgate.net This regioselectivity is a key advantage of this method.

CatalystDeuterium SourceKey Features
Ru/CD₂OHigh chemo- and stereoselectivity; exchange occurs at carbons adjacent to free hydroxyls. nih.gov
Platinum-group metalsD₂OCommonly used for H/D exchange reactions. researchgate.net
Raney NickelD₂OAn established catalyst for carbohydrate deuteration. researchgate.net

This direct exchange approach allows for the deuteration of a variety of pyranosides and furanosides. nih.gov The efficiency of these catalytic systems is a subject of ongoing research, with a focus on improving catalyst activity and selectivity. nih.gov

Precursor-based isotopic incorporation represents a more targeted approach to deuteration. In this strategy, a deuterated precursor molecule is synthesized and then used in the subsequent steps of a synthetic pathway to build the final deuterated carbohydrate. This method offers a high degree of control over the specific positions of deuterium labeling.

For the synthesis of D-Glycero-D-guloheptonate-d7, a potential route could involve the use of a deuterated starting material, such as a deuterated glucose derivative. For instance, a gram-scale synthesis of 1-O-methyl d-glycero-α-d-gluco-heptoside 7-phosphate has been developed starting from D-glucose. nih.gov By analogy, a deuterated version of D-glucose could serve as the precursor to introduce deuterium into the final heptonate structure.

Biosynthetic approaches also fall under this category. In these methods, organisms are cultured in a medium containing a deuterated source, such as D₂O or a deuterated carbon source like deuterated glucose. nih.gov The organism's metabolic machinery then incorporates the deuterium into the biomolecules it produces. ansto.gov.au For example, isotopically labeled D-glucose and D-fructose have been used to study the biosynthesis of furanones in strawberries, demonstrating the principle of precursor-based incorporation in a biological system. nih.gov

ApproachStarting MaterialDescription
Chemical SynthesisDeuterated monosaccharide (e.g., deuterated D-glucose)A deuterated building block is used in a multi-step synthesis to produce the target deuterated heptonate. nih.gov
BiosynthesisD₂O and/or deuterated carbon source (e.g., deuterated glucose)An organism's metabolic pathways are utilized to incorporate deuterium from the growth medium into the desired carbohydrate. nih.govansto.gov.au

Regioselective and Enantioselective Deuterium Labeling Challenges and Advances

A significant challenge in the synthesis of deuterated carbohydrates is achieving high regioselectivity and enantioselectivity. nih.gov The ability to introduce deuterium at specific, desired positions in a molecule is crucial for many applications. Early methods of deuteration often resulted in scrambling of the deuterium label, leading to a mixture of isotopomers.

Recent advancements have led to the development of methods that offer excellent control over the position of deuterium incorporation. The Ru/C-catalyzed H/D exchange reaction, for example, demonstrates high regioselectivity by selectively targeting the carbons adjacent to free hydroxyl groups. nih.govrsc.org This inherent selectivity can be further exploited through the use of protecting groups.

Stereoselective deuteration is also a critical consideration. Many enzymatic reactions are highly stereoselective, and biocatalytic methods can be employed to introduce deuterium in a stereospecific manner. researchgate.net For instance, enzymes that use nicotinamide cofactors can be used for asymmetric deuteration of various organic molecules. researchgate.net

Methodological Validation of Synthetic Protocols

The validation of the synthetic protocol for this compound is critical to ensure the identity, purity, and isotopic enrichment of the final compound. This is typically achieved through a combination of analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). rsc.orgbrightspec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized compound and determining the positions and extent of deuteration. studymind.co.uk

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. studymind.co.uk This provides direct evidence of successful deuteration at specific sites.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals for the deuterium atoms, confirming their presence in the molecule. nih.gov The chemical shifts in the ²H NMR spectrum can help to confirm the positions of the deuterium labels.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide information about deuteration. The coupling between carbon and deuterium (C-D) is different from the coupling between carbon and hydrogen (C-H), leading to characteristic changes in the spectrum that can confirm the location of the deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to quantify the level of isotopic enrichment. clearsynth.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the confirmation of the elemental composition and the number of deuterium atoms incorporated. The mass of this compound will be higher than its non-deuterated counterpart by approximately 7 mass units (the difference in mass between seven deuterium atoms and seven hydrogen atoms).

Isotopic Distribution Analysis: The mass spectrum will show a characteristic isotopic pattern. By analyzing the relative intensities of the peaks corresponding to the unlabeled, partially labeled, and fully labeled species, the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) can be calculated. rsc.org

Interactive Data Table: Analytical Techniques for Validation

Analytical TechniqueInformation Provided
¹H NMRConfirms the absence of protons at deuterated positions.
²H NMRConfirms the presence and location of deuterium atoms.
¹³C NMRShows changes in C-D coupling, confirming deuteration sites.
High-Resolution MSAccurately determines the molecular weight and confirms isotopic enrichment.
Isotopic DistributionQuantifies the percentage of isotopic purity.

By employing these analytical methods, the synthetic protocol for this compound can be rigorously validated, ensuring that the compound meets the required specifications for its intended application.

Advanced Analytical Applications of D Glycero D Guloheptonate D7 in Research

Application as an Internal Standard in Quantitative 'Omics' Studies

In quantitative 'omics' studies, which involve the comprehensive analysis of molecules such as metabolites (metabolomics) and glycans (glycomics), accurate quantification is crucial for understanding biological systems. Deuterated compounds like D-Glycero-D-guloheptonate-d7 are invaluable as internal standards to ensure the precision and accuracy of these measurements.

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Metabolomics and Glycomics

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard technique for quantitative analysis in metabolomics and glycomics. This method relies on the use of a stable isotope-labeled version of the analyte of interest, such as this compound, as an internal standard. The underlying principle is that the isotopically labeled standard is chemically identical to the endogenous analyte and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.

When a known amount of this compound is spiked into a biological sample, it mixes with the endogenous D-Glycero-D-guloheptonate. The ratio of the mass spectrometer signal of the endogenous analyte to that of the deuterated internal standard is then used to calculate the exact concentration of the analyte in the original sample. This approach effectively corrects for variations in sample extraction efficiency, matrix effects (where other molecules in the sample suppress or enhance the ionization of the analyte), and instrument response.

Key Advantages of Using this compound in SID-MS:

FeatureBenefit in 'Omics' Studies
Chemical Equivalence Co-elutes with the unlabeled analyte in chromatography, ensuring simultaneous detection and correction for matrix effects at the specific retention time.
Distinct Mass Easily distinguished from the endogenous compound by the mass spectrometer due to the mass difference of 7 Daltons.
Accurate Quantification Enables precise and absolute quantification of D-Glycero-D-guloheptonate by minimizing analytical variability.

Methodological Considerations for Internal Standard Implementation (e.g., normalization, quality control)

The successful implementation of this compound as an internal standard requires careful methodological considerations to ensure data quality and reliability.

Normalization: The primary role of the internal standard is to normalize the analytical signal. The response of the endogenous analyte is divided by the response of the internal standard in each sample. This ratio is then used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined. This normalization process is critical for correcting for sample-to-sample variability and ensuring that the observed differences in analyte levels are biological rather than technical in origin.

Quality Control (QC): Quality control is essential in any analytical run to monitor the performance of the assay. Pooled QC samples, which are a mixture of all study samples, are often analyzed periodically throughout the analytical batch. The consistency of the internal standard signal in these QC samples provides a measure of the stability and reproducibility of the analytical platform. Any significant deviation in the internal standard signal can indicate a problem with the sample preparation or the instrument.

Considerations for Effective Implementation:

ConsiderationImportance
Purity of the Standard The isotopic and chemical purity of this compound must be high to avoid interference with the measurement of the endogenous analyte.
Concentration of the Standard The amount of internal standard added should be optimized to be in a similar concentration range as the endogenous analyte to ensure accurate ratio measurements.
Timing of Addition The internal standard should be added as early as possible in the sample preparation workflow to account for analyte losses during all subsequent steps.

Structural Elucidation and Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. The use of selectively deuterated compounds like this compound can significantly enhance the capabilities of NMR in structural biology.

Simplification of Complex 1H NMR Spectra through Selective Deuteration

Proton (¹H) NMR spectra of complex carbohydrates can be very crowded due to the presence of many similar proton environments, leading to overlapping signals that are difficult to interpret. Selective deuteration, the replacement of specific protons with deuterium (B1214612), is a powerful strategy to simplify these complex spectra.

In this compound, the seven deuterium atoms replace protons, rendering them "invisible" in a standard ¹H NMR experiment. This leads to a dramatic simplification of the spectrum, as the signals from the deuterated positions and their corresponding proton-proton couplings disappear. This spectral simplification allows for the unambiguous assignment of the remaining proton signals and a more straightforward analysis of the molecule's structure and conformation. For its parent compound, D-glycero-D-gulo-heptono-1,4-lactone, the sugar chain conformation in solution has been shown to be all-trans based on the evaluation of coupling constants. chemicalbook.com The selective deuteration in this compound would facilitate such conformational studies by reducing spectral overlap.

Application in Investigating Ligand-Biomacromolecule Interactions

Understanding how small molecules like D-Glycero-D-guloheptonate interact with larger biomacromolecules such as proteins is crucial in drug discovery and molecular biology. NMR is a key technique for studying these interactions at the atomic level.

When a deuterated ligand like this compound binds to a protein, the simplified ¹H NMR spectrum of the ligand can be monitored for changes upon binding. These changes, such as shifts in the chemical shifts of the remaining protons or changes in their relaxation properties, can provide valuable information about the binding site and the conformation of the ligand in the bound state. Furthermore, techniques like saturation transfer difference (STD) NMR can be employed, where the protein is irradiated and the magnetization is transferred to the bound ligand. By observing which signals in the deuterated ligand's spectrum receive this magnetization, the parts of the ligand in close contact with the protein can be identified.

Mass Spectrometric Characterization Methodologies

Mass spectrometry is a fundamental tool for the characterization of molecules, providing information about their mass, elemental composition, and structure. The analysis of this compound and its non-labeled counterpart by mass spectrometry reveals characteristic fragmentation patterns that are useful for their identification and structural analysis.

The mass spectrum of the non-deuterated parent compound, D-glycero-D-gulo-heptono-1,4-lactone, shows characteristic fragment ions under electron ionization. nih.gov For this compound, the molecular ion will be shifted by 7 mass units compared to the non-labeled compound. The fragmentation of monosaccharides in mass spectrometry is a complex process that can involve multiple parallel pathways. nih.gov The fragmentation of this compound would be expected to follow similar pathways to other heptonic acids, but with mass shifts in the fragment ions that contain one or more deuterium atoms.

Expected Fragmentation Behavior of this compound:

Fragmentation ProcessExpected Outcome for this compound
Neutral Losses Losses of small molecules like water (H₂O, HDO, D₂O) and formaldehyde (CH₂O, CHDO, CD₂O) from the molecular ion, leading to characteristic fragment ions with shifted masses.
Cross-ring Cleavages Cleavage of the carbon-carbon bonds within the heptose backbone, producing smaller fragment ions. The masses of these fragments will depend on which deuterated positions are retained.
Side Chain Cleavage Cleavage of the bond between the carboxyl group and the sugar chain, leading to ions representing the charged carboxyl group or the remaining sugar moiety.

The detailed analysis of the fragmentation pattern of this compound, often aided by tandem mass spectrometry (MS/MS), allows for the confirmation of its structure and the location of the deuterium labels. This information is critical for its validation as an internal standard and for its use in advanced analytical applications.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Carbohydrate Isomerism

The structural complexity and high degree of isomerism in carbohydrates present significant analytical challenges. harding.edu Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) has emerged as a key technique to differentiate between carbohydrate isomers. harding.eduacs.org In this method, labile hydrogens on the carbohydrate, primarily those in hydroxyl groups, are exchanged for deuterium atoms when exposed to a deuterated solvent like deuterium oxide (D₂O). harding.edu The rate and extent of this exchange are detected by the corresponding mass increase in the mass spectrometer. harding.edu

Crucially, the rate of exchange is highly sensitive to the carbohydrate's three-dimensional structure. harding.eduacs.org Factors such as the accessibility of the hydroxyl groups and intramolecular hydrogen bonding result in distinct deuteration patterns for different isomers. harding.edu Even subtle stereoisomeric differences can lead to unique exchange rates, allowing for their differentiation. acs.org

In this context, a deuterated standard like this compound is invaluable. It can be used as an internal standard spiked into a sample containing various isomers. acs.orgnsf.gov By comparing the HDX rate of the unknown isomers to that of the stable, non-exchanging deuterated standard, variations in experimental conditions can be normalized, allowing for more accurate and reproducible isomer differentiation. acs.orgacs.orgnsf.gov The relative HDX is calculated by taking the ratio of the number of exchanges in the analyte to that of the internal standard. acs.orgnsf.gov

Table 1: Research Findings in HDX-MS for Carbohydrate Isomerism

FindingDescriptionSignificanceReference
Isomer-Specific Exchange RatesIsomeric carbohydrates, including those with subtle stereochemical differences, exhibit distinct rates of gas-phase hydrogen/deuterium exchange.Provides a basis for a mass spectrometry-based approach to distinguish and analyze glycan isomers without the need for chromatographic separation. acs.org
In-Electrospray Ionization HDXIn-ESI HDX-MS is a rapid method that samples solvated carbohydrates. Altering the spray-solvent conductivity changes the ESI droplet lifetime, which in turn modifies the extent of HDX, providing another dimension for isomer differentiation.Offers a rapid and widely compatible method for characterizing carbohydrate conformations with minimal instrument modification. acs.orgnsf.gov
Use of Internal StandardsIncorporating an internal exchange standard, such as a perdeuterated carbohydrate, allows for the effective distinction of all linkage and stereoisomers examined by normalizing exchange rates.Enhances the accuracy and reproducibility of HDX-MS experiments for glycan structural analysis. acs.orgacs.org

Investigation of Glycoconjugate Dynamics through HDX-MS

HDX-MS is a powerful technique for probing the conformational dynamics of proteins and their interactions with ligands, including carbohydrates. nih.govnih.govnih.gov When a protein binds to a carbohydrate, the regions of the protein involved in the interaction interface become less accessible to the solvent. biorxiv.org In an HDX-MS experiment, this reduced accessibility leads to a lower rate of deuterium exchange for the backbone amide hydrogens in these binding regions. biorxiv.org

By comparing the deuteration levels of a protein in its free (apo) state versus its carbohydrate-bound (holo) state, researchers can map the binding site and identify allosteric conformational changes occurring elsewhere in the protein upon binding. nih.govbiorxiv.org

While the primary focus of these experiments is the protein, deuterated carbohydrates like this compound can play a role as specific ligands. Using a deuterated ligand helps in unequivocally identifying the ligand-bound state in the mass spectrum, especially in complex mixtures. Although there have been few HDX-MS studies specifically on protein-carbohydrate interactions due to typically low binding affinities, the technique has proven successful. researchgate.net It has been used to study the interaction between hen egg lysozyme and its substrate, demonstrating that carbohydrate binding can provide stable protection of amide hydrogens from exchange. researchgate.net This approach is increasingly used for epitope mapping of antibodies that target glycoproteins, such as viral spike proteins. biorxiv.org

Ionization Techniques and Mass Analyzer Selection in Deuterated Metabolite Analysis

The analysis of deuterated carbohydrates by mass spectrometry requires careful selection of both the ionization technique and the mass analyzer to achieve optimal sensitivity and structural information. nih.gov

Ionization Techniques: "Soft ionization" methods are preferred for analyzing metabolites because they minimize fragmentation and keep the molecule intact. creative-proteomics.comuky.edu

Electrospray Ionization (ESI): ESI is a very common and effective technique for polar and semi-polar compounds like carbohydrates. nih.gov It involves creating a fine spray of charged droplets from a sample solution, from which ions are generated and enter the mass spectrometer. creative-proteomics.com ESI is well-suited for coupling with liquid chromatography (LC-MS). acs.orgresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is more suitable for less polar compounds but can be complementary to ESI for broader metabolite profiling. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. creative-proteomics.com It is particularly useful for analyzing complex glycans and can be effective for deuterated carbohydrates. nih.gov

Mass Analyzers: The choice of mass analyzer impacts the resolution, mass accuracy, and speed of the analysis.

Time-of-Flight (TOF): TOF analyzers are often coupled with MALDI and ESI and are known for their high mass accuracy and fast acquisition rates, which is important when coupled with fast separation techniques. nih.gov

Orbitrap: This analyzer provides very high resolution and mass accuracy, which is critical for distinguishing between compounds with very similar masses and for determining elemental formulas. nih.gov

Ion Trap: Ion trap analyzers can perform multiple stages of fragmentation (MSn), which is highly valuable for detailed structural elucidation of complex carbohydrates. nih.gov

Table 2: Comparison of Ionization Techniques for Deuterated Carbohydrate Analysis

TechniquePrincipleSuitability for Deuterated CarbohydratesAdvantagesLimitations
Electrospray Ionization (ESI)Generates ions from a charged mist created by applying a high voltage to a liquid solution. creative-proteomics.comHighExcellent for polar molecules; easily coupled with LC; soft ionization preserves molecular ion. nih.govSusceptible to ion suppression from sample matrix. nsf.gov
Atmospheric Pressure Chemical Ionization (APCI)Uses a corona discharge to ionize the solvent, which then transfers charge to the analyte molecules.ModerateBetter for less polar compounds; complementary to ESI. nih.govCan cause more fragmentation than ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI)Analyte is co-crystallized with a matrix; a laser pulse desorbs and ionizes the analyte. creative-proteomics.comHighTolerant of salts and buffers; good for complex glycans and higher mass compounds. nih.govLess readily coupled to LC; potential for matrix interference.

Chromatographic Separation Techniques Coupled with Mass Spectrometry for Deuterated Carbohydrates

While mass spectrometry can differentiate some isomers, coupling it with a chromatographic separation step (LC-MS) provides a much more powerful platform for analyzing complex mixtures of carbohydrates. nih.govnih.gov The separation of highly similar sugar isomers is challenging but can be achieved with specialized liquid chromatography methods. nsf.govnih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a widely used and effective technique for separating polar compounds like sugars. nsf.govnih.gov It utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile. nih.gov

Mixed-Mode Chromatography: More advanced columns that combine different separation mechanisms, such as anion-exchange and HILIC, can provide enhanced selectivity and resolution for challenging isomers, like phosphorylated sugars. nsf.govnih.gov

In these LC-MS methods, a deuterated carbohydrate such as this compound serves as an ideal internal standard. researchgate.netnih.gov Stable isotopically labeled standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte. researchgate.net This ensures they behave similarly during sample extraction and chromatographic separation, and have a similar response in the mass spectrometer's ion source. researchgate.net

A known amount of the deuterated standard is added to the sample at the beginning of the workflow. Because it co-elutes or elutes very closely with the non-labeled analyte, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression. nih.gov It is important to note the "chromatographic isotope effect," where deuterated compounds sometimes have slightly shorter retention times than their non-deuterated counterparts, but this is usually minimal and manageable. nih.govnih.gov

Table 3: Summary of Chromatographic Techniques for Deuterated Carbohydrates

TechniqueStationary Phase PrincipleApplication for CarbohydratesRole of Deuterated Standard
HILIC-MSPolar (e.g., amide, silica)Excellent for separating polar sugars and their isomers based on hydrophilicity. nih.govCo-elutes with analyte to correct for matrix effects and quantify accurately.
Mixed-Mode (e.g., Anion-Exchange/HILIC)Combines multiple chemistries (e.g., ion-exchange and hydrophilic ligands). nsf.govnih.govProvides enhanced selectivity for complex mixtures, including phosphorylated and isomeric sugars. nsf.govnih.govProvides robust internal standard for complex separation gradients.
Gas Chromatography (GC-MS)Typically non-polarRequires derivatization to make carbohydrates volatile; provides high-resolution separation. researchgate.netCorrects for variability in derivatization efficiency and injection.

D Glycero D Guloheptonate D7 in Biochemical Pathway Research and Tracer Studies

Elucidation of Metabolic Pathways Using Stable Isotope Tracers

The fundamental principle behind using stable isotope tracers is to introduce a labeled compound into a biological system and monitor the appearance of the isotope in downstream metabolites. This allows for the mapping of metabolic pathways and the quantification of flux through these routes. D-Glycero-D-guloheptonate-d7, a deuterated form of a seven-carbon sugar acid, can serve as a valuable tracer for several metabolic networks.

When introduced to cells or organisms, this compound can be metabolized through various pathways, and the deuterium (B1214612) label can be incorporated into a range of downstream products. Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify these labeled metabolites. nih.gov This approach provides a dynamic view of metabolic activity that is not achievable by simply measuring metabolite concentrations. nih.gov

The non-radioactive nature of stable isotopes like deuterium makes them particularly suitable for studies in humans, where radioactive tracers may pose safety concerns. nih.gov Furthermore, the use of mass spectrometry allows for the parallel measurement of label incorporation into numerous downstream products, offering a comprehensive view of metabolic fate. nih.gov

Research on the non-deuterated analog, D-glycero-D-gulo-heptose, has shown its interaction with glucose metabolism, although it is poorly phosphorylated by key enzymes like hexokinase and glucokinase. nih.gov This suggests that the metabolic fate of this compound may be distinct from that of glucose, allowing it to probe specific, alternative carbohydrate metabolic pathways.

Table 1: Key Research Findings in Stable Isotope Tracing

Research AreaKey FindingImplication for this compound
Metabolic Flux AnalysisStable isotope tracers enable the quantification of material flow through metabolic pathways. nih.govCan be used to measure the rate of conversion of this heptonic acid into other metabolites.
Pathway DiscoveryTracking the label from a tracer can reveal previously unknown metabolic connections. nih.govMay help identify novel pathways involved in the metabolism of seven-carbon sugars.
Human StudiesStable isotopes are safe for use in clinical research to study metabolic diseases. prosciento.comPotentially applicable for in vivo studies of carbohydrate metabolism in human subjects.

Investigation of Carbohydrate Uptake and Transport Mechanisms

Understanding how carbohydrates are taken up by cells and transported across biological membranes is crucial for comprehending cellular metabolism. Isotope-labeled tracers are instrumental in these investigations. By introducing this compound to a cell culture or biological system, researchers can monitor its rate of disappearance from the extracellular medium and its appearance inside the cells.

This allows for the characterization of specific transport proteins that may be responsible for its uptake. Competition assays, where the uptake of labeled this compound is measured in the presence of other unlabeled carbohydrates, can help identify the substrate specificity of these transporters.

Dual-tracer methodologies, often employed in studying glucose metabolism, can be adapted to investigate the splanchnic uptake and systemic appearance of ingested this compound. nih.gov This involves the simultaneous administration of two different isotopic forms of the tracer, one orally and one intravenously, to differentiate between absorbed and endogenously produced molecules. nih.gov

Applications in In Vitro and In Vivo Metabolic Imaging Research (Methodological Focus)

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive imaging technique that utilizes deuterated substrates to visualize metabolic processes in vivo. cam.ac.uknottingham.ac.uknih.govnih.gov This method uses magnetic resonance spectroscopy (MRS) to detect the deuterium signal from the administered tracer and its metabolic products. nottingham.ac.uk this compound is a potential candidate for use as a tracer in DMI studies.

The methodological approach for a DMI study using this compound would involve:

Administration of the Tracer: The deuterated compound is introduced to the subject, typically through oral intake or infusion. nih.gov

Metabolic Conversion: The tracer is taken up by tissues and metabolized, leading to the incorporation of deuterium into various downstream compounds.

Data Acquisition: 2H magnetic resonance imaging is used to map the spatial distribution of the deuterated metabolites. nottingham.ac.uk

Data Analysis: The resulting spectra are analyzed to identify and quantify the different deuterated species, providing a metabolic map of the tissue.

DMI offers several advantages over other metabolic imaging techniques like PET, including the absence of ionizing radiation and the ability to distinguish between different metabolic products. nottingham.ac.uk While DMI has lower sensitivity compared to techniques using hyperpolarized 13C, the longer T1 relaxation times of deuterium allow for the observation of metabolic processes over extended periods. nih.gov

Table 2: Methodological Comparison of Metabolic Imaging Techniques

TechniqueTracer TypeAdvantagesLimitations
Deuterium Metabolic Imaging (DMI)Deuterated compounds (e.g., this compound)Non-radioactive, can distinguish multiple metabolites, allows for longer observation times. nottingham.ac.uknih.govLower intrinsic sensitivity. cam.ac.uk
Positron Emission Tomography (PET)Radiolabeled compounds (e.g., 18F-FDG)High sensitivity.Uses ionizing radiation, often only measures uptake. cam.ac.uk
Hyperpolarized 13C MRIHyperpolarized 13C-labeled compoundsHigh sensitivity, real-time metabolic conversion. nih.govShort signal lifetime, expensive equipment. nih.gov

Role in Probing Glycolipid Dynamics and Cellular Recognition Processes

Glycolipids are essential components of cell membranes that play critical roles in cell-cell recognition, signaling, and immune responses. longdom.orgnih.govlongdom.org The carbohydrate moieties of glycolipids are crucial for their function. This compound can be used as a tracer to study the synthesis and turnover of these complex molecules.

By being incorporated into the carbohydrate portions of glycolipids, the deuterium label can be used to follow the dynamic processes of glycolipid metabolism. This includes their synthesis in the endoplasmic reticulum and Golgi apparatus, their transport to the cell surface, and their subsequent internalization and degradation.

Cellular recognition processes often involve the binding of proteins (lectins) on one cell to specific carbohydrate structures on another. nih.gov By labeling the carbohydrate portions of glycolipids with this compound, it may be possible to study the dynamics of these recognition events and how they are affected by changes in glycolipid metabolism. A related compound, D-glycero-β-D-mannoheptose, is known to be involved in pathogen-associated molecular patterns that trigger immune responses, highlighting the importance of heptoses in cellular recognition. rawdatalibrary.net

Computational and Theoretical Investigations of Deuterated Heptonates

Molecular Modeling of D-Glycero-D-guloheptonate-d7 Stereochemistry and Conformation

Molecular modeling is a powerful tool for investigating the three-dimensional structure of complex carbohydrates like this compound. The introduction of deuterium (B1214612) atoms can subtly influence the molecule's stereochemistry and conformational preferences.

Computational analyses of similar deuterated molecules, such as ethylene glycol, have demonstrated the ability to model complex interactions, including Coriolis and Fermi terms in the Hamiltonian, to accurately determine energy differences between different deuterated species. nih.gov This level of detail is crucial for understanding the subtle structural impacts of deuteration. Techniques like Raman optical activity (ROA) spectroscopy, when combined with computational modeling, can provide additional information about the local structure of deuterated sugars, making it a useful tool for stereochemical and conformational analysis. rsc.orgcas.cz

Parameter Description Relevance to this compound
Potential Energy Surface A map of the energy of a molecule as a function of its geometry.Used to identify the most stable (lowest energy) conformations of the heptose ring and side chain.
Dihedral Angles (φ, ψ, ω) Angles describing the rotation around chemical bonds.Critical for defining the orientation of the hydroxymethyl group and the overall shape of the sugar.
Vibrational Frequencies The frequencies at which different parts of the molecule vibrate.Altered by deuterium substitution, which can be calculated and compared with experimental spectroscopic data.
Conformer Ratios The relative populations of different stable conformations at a given temperature.Simulations can predict how deuteration might shift the equilibrium between different chair and boat forms. rsc.org

Simulation of Isotopic Effects on Reaction Kinetics and Dynamics

The replacement of hydrogen with deuterium, a heavier isotope, leads to the kinetic isotope effect (KIE), a change in the rate of a chemical reaction. wikipedia.org This effect is particularly pronounced when a bond to the isotope is broken in the rate-determining step of the reaction (a primary KIE). libretexts.org The greater mass of deuterium compared to hydrogen results in a lower zero-point vibrational energy for a C-D bond versus a C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. libretexts.org

Simulations of KIE are essential for understanding the metabolic fate and reaction mechanisms of deuterated compounds like this compound. For instance, if this compound were a substrate for an enzyme, the rate of enzymatic conversion could be slower than its non-deuterated counterpart. The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) provides valuable information about the transition state of the reaction. libretexts.org

Studies on deuterated glucose have shown that the deuterium KIE can be relatively small (4-6%) for metabolic processes. nih.gov However, even small effects can be significant in complex metabolic pathways. nih.gov Computational models can simulate these effects by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species.

Type of KIE Description Typical kH/kD Value Application to this compound
Primary KIE Isotopic substitution at the bond being broken in the rate-determining step. libretexts.org~2-8Would be observed if a C-D bond on the heptose backbone is cleaved during a metabolic reaction.
Secondary KIE Isotopic substitution at a bond not broken in the rate-determining step. wikipedia.org~0.7-1.5Could occur if deuteration at a specific position alters the hybridization of a carbon atom during the reaction.

In Silico Approaches for Predicting Deuterated Compound Interactions

In silico methods are computational techniques used to predict the interactions between molecules. For this compound, these approaches can forecast how it might bind to proteins such as enzymes or transporters. Molecular docking is a primary in silico tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com

Another computational approach that complements experimental methods is the use of hydrogen-deuterium exchange mass spectrometry (HDX-MS) data to guide modeling. acs.org HDX-MS measures the exchange of backbone amide hydrogens with deuterium from the solvent, providing information about protein conformation and dynamics upon ligand binding. acs.org Computational models can help interpret these data to build accurate 3D models of the protein-carbohydrate complex. acs.org The development of machine learning and structure-activity relationship (SAR) models also aids in predicting interactions for a wide range of compounds, including deuterated molecules. nih.govresearchgate.net

In Silico Method Principle Predicted Outcome for this compound
Molecular Docking Fits a ligand into a protein's binding site and scores the interaction. youtube.comPrediction of binding pose and estimation of binding affinity to specific enzymes or receptors.
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules over time.Provides insight into the stability of the carbohydrate-protein complex and the dynamics of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Relates chemical structure to biological activity using statistical methods.Could predict biological activity based on the structural features of the deuterated heptose.

Development of Cheminformatics Tools for Deuterated Carbohydrate Analysis

The increasing use of deuterated compounds in metabolic research and structural biology necessitates the development of specialized cheminformatics tools. researchgate.net These tools are crucial for managing, analyzing, and interpreting the large and complex datasets generated from experiments involving molecules like this compound.

One major challenge in carbohydrate analysis is the high degree of isomerism (stereoisomers, regioisomers, etc.). harding.edunsf.gov Deuterium labeling adds another layer of complexity. Cheminformatics tools are being developed to aid in the analysis of data from techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, software is needed to automatically identify and quantify the mass shift resulting from deuterium incorporation in MS data. harding.edu

In the context of structural analysis, tools that integrate computational spectroscopy with experimental data are valuable. For instance, software that can predict the Raman optical activity (ROA) spectrum for different conformers of this compound would greatly assist in the interpretation of experimental ROA data to determine its 3D structure in solution. cas.cz The development of databases specifically for deuterated carbohydrates would also facilitate research by providing a centralized repository of structural, spectroscopic, and metabolic data.

Tool/Technique Function Application in Deuterated Carbohydrate Research
Mass Spectrometry (MS) Data Analysis Software Processes raw MS data to identify peaks, calculate mass-to-charge ratios, and quantify signal intensity.Automatically detects and quantifies the incorporation of deuterium in metabolites derived from this compound. harding.edu
NMR Data Processing Software Transforms raw NMR data and provides tools for spectral analysis.Helps in assigning signals in complex NMR spectra of deuterated molecules and quantifying deuterium enrichment at specific atomic positions.
Computational Spectroscopy Software Predicts spectroscopic properties (e.g., NMR, IR, ROA) based on molecular structure.Compares theoretical spectra of potential this compound conformers with experimental data to confirm structure. cas.cz
Metabolic Pathway Databases Stores information on metabolic reactions and networks.Can be updated to include pathways and kinetic data specific to deuterated substrates like this compound.

Future Research Horizons for this compound: A Roadmap for Scientific Discovery

The deuterated heptonic acid, this compound, is poised to become an invaluable tool in various scientific disciplines. Its isotopic labeling offers a unique window into complex biological and chemical processes. This article explores the future perspectives and emerging research avenues for this compound, focusing on its integration into systems biology, the development of novel analytical tools, advancements in its synthesis, and its potential applications in environmental and material science.

Q & A

Basic: How is D-Glycero-D-guloheptonate-d7 synthesized, and what techniques confirm its isotopic purity?

Answer:
Synthesis typically involves deuterating precursors (e.g., D-glycero-D-guloheptonic acid) using deuterated reagents (e.g., D₂O or deuterated reducing agents). Isotopic purity is confirmed via:

  • Mass Spectrometry (MS): Detects mass shifts corresponding to deuterium incorporation (e.g., +7 Da for d7 isotopologues) .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies residual proton signals, while ¹³C and 2D NMR (e.g., HSQC) confirm structural integrity and deuterium placement .
  • Elemental Analysis: Quantifies deuterium content via combustion and isotopic ratio measurements. Document protocols per academic guidelines to ensure reproducibility .

Advanced: How can researchers ensure accurate quantification of this compound in complex biological matrices?

Answer:

  • Liquid Chromatography-Tandem MS (LC-MS/MS): Use deuterated internal standards (e.g., d7 compound spiked into samples) to correct for matrix effects and ion suppression .
  • Isotopic Exchange Mitigation: Optimize extraction protocols (e.g., low-temperature centrifugation) to minimize deuterium-proton exchange.
  • Validation: Perform spike-recovery experiments (85–115% recovery) and linear calibration curves (R² > 0.99) across physiological concentration ranges .

Basic: What analytical methods are critical for characterizing this compound’s structural integrity?

Answer:

  • Multidimensional NMR: ¹H-¹³C HSQC and HMBC correlate deuterium positions with carbon骨架, while DEPT-135 confirms CHₙ group assignments .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Validates functional groups (e.g., carboxylate stretches at ~1600 cm⁻¹) and detects impurities .
  • High-Resolution MS (HRMS): Resolves isotopic clusters to confirm d7 enrichment ≥98% .

Advanced: How can contradictions between in vitro and in vivo metabolic studies using this compound be resolved?

Answer:

  • Comparative Analysis: Replicate in vitro conditions (pH, cofactors, enzyme concentrations) in vivo using isotopic tracing .
  • Knockout Models: Use gene-edited organisms lacking specific enzymes (e.g., dehydrogenases) to isolate metabolic pathways .
  • Cross-Validation: Compare results with non-deuterated analogs and reference literature to identify species-specific metabolism or isotopic effects .

Basic: What are the best practices for storing this compound to maintain isotopic stability?

Answer:

  • Storage Conditions: Airtight containers under inert gas (argon) at –20°C to prevent degradation or isotopic exchange .
  • Stability Monitoring: Regular purity checks via MS to detect deuterium loss or protonation (e.g., monthly assays) .
  • Handling Protocols: Use anhydrous solvents and gloveboxes to minimize exposure to moisture .

Advanced: How do researchers design experiments to study the kinetic isotope effect (KIE) of this compound in enzymatic reactions?

Answer:

  • KIE Measurement: Compare reaction rates (kₐᵥₖ) of deuterated vs. non-deuterated substrates under identical conditions (pH, temperature). For example, monitor NADH oxidation spectrophotometrically at 340 nm .
  • Stopped-Flow Spectroscopy: Capture transient intermediates to assess deuterium’s impact on transition-state stabilization .
  • Statistical Replication: Use ≥3 enzyme batches to control for variability and apply ANOVA to validate significance (p < 0.05) .

Basic: What literature sources are recommended for validating this compound’s biochemical properties?

Answer:

  • Primary Literature: Prioritize peer-reviewed studies on heptonate metabolism in Journal of Biological Chemistry or Biochimica et Biophysica Acta .
  • Gray Literature: Review EPA reports (e.g., Supporting Information for Low-Priority Substances) for toxicity and environmental stability data .
  • Database Searches: Use SciFinder or Reaxys with terms like “deuterated heptonates” and “isotopic tracing” to identify methodological precedents .

Advanced: How can isotopic interference be minimized when using this compound in metabolic flux analysis?

Answer:

  • Chromatographic Separation: Employ UPLC with HILIC columns to resolve deuterated metabolites from endogenous analogs .
  • Data Correction Algorithms: Apply software (e.g., IsoCor) to correct for natural isotope abundance and overlapping MS peaks .
  • Control Experiments: Run parallel assays with non-deuterated compounds to quantify background interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.